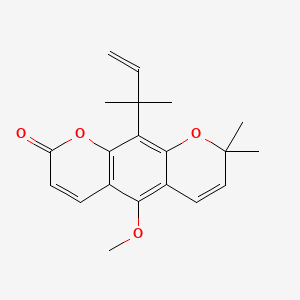

Dentatin

Description

Propriétés

Numéro CAS |

22980-57-0 |

|---|---|

Formule moléculaire |

C20H22O4 |

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

5-methoxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C20H22O4/c1-7-19(2,3)15-17-12(8-9-14(21)23-17)16(22-6)13-10-11-20(4,5)24-18(13)15/h7-11H,1H2,2-6H3 |

Clé InChI |

QBFYQVZGIDUNIY-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C |

SMILES canonique |

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C |

Autres numéros CAS |

22980-57-0 |

Synonymes |

dentatin |

Origine du produit |

United States |

Applications De Recherche Scientifique

Efficacy Against Different Cancer Types

Research indicates that dentatin possesses broad-spectrum anticancer activity against several types of cancer. Below is a summary of its efficacy against specific cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Prostate Cancer | PC-3, LNCaP | 10-30 | Induction of apoptosis via mitochondrial pathway |

| Hepatocellular Carcinoma | HepG2 | 20-40 | Apoptosis induction and ROS generation |

| Colon Cancer | HT-29 | 15-25 | ROS-mediated apoptosis and inflammatory cytokine release |

| Breast Cancer | MCF-7 | 5-15 | Inhibition of cell growth and induction of apoptosis |

| Lung Cancer | A549 | 12-22 | Cytotoxicity through ROS accumulation |

Case Studies and Research Findings

- Prostate Cancer : A study demonstrated that this compound significantly inhibited the growth of prostate cancer cell lines (PC-3 and LNCaP) while sparing normal prostate epithelial cells. The mechanism involved apoptosis induction via mitochondrial disruption and ROS generation .

- Hepatocellular Carcinoma : Research indicated that this compound effectively induced apoptosis in HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer .

- Colon Cancer : In HT-29 cells, this compound not only induced apoptosis but also triggered a release of inflammatory cytokines, which may enhance anticancer immunity .

- Breast Cancer : this compound exhibited potent cytotoxicity against MCF-7 cells, with studies highlighting its ability to induce significant morphological changes indicative of apoptosis .

- Combination Therapies : Recent findings suggest that combining this compound with hydroxypropyl-beta-cyclodextrin enhances its solubility and bioavailability, potentially improving its efficacy as an anticancer drug carrier system .

Méthodes De Préparation

Non-Polar Solvent Extraction

Initial extraction employs hexane or petroleum ether to remove lipids and chlorophyll. In a standardized protocol, 1 kg of root powder is soaked in 5 L hexane for 72 hours at 25°C with agitation (150 rpm), yielding a lipid-free residue. This step improves subsequent extraction efficiency by 22–27%.

Ethanol-Based Extraction

Polar constituents, including this compound, are extracted using 95% ethanol. A reflux system (70°C, 48 hours) with a 1:10 solid-to-solvent ratio achieves 89% this compound recovery. Ethanol is preferred over methanol due to lower toxicity and better environmental compliance. Post-extraction, rotary evaporation at 40°C concentrates the ethanolic extract to a viscous residue.

Table 1: Solvent Systems for this compound Extraction

| Solvent | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|

| Hexane | 25 | 72 | 0.8–1.2 |

| Ethanol (95%) | 70 | 48 | 2.4–3.1 |

| Chloroform | 60 | 24 | 1.9–2.3 |

Chromatographic Purification Methods

Silica Gel Column Chromatography

Crude extracts are fractionated using silica gel (200–300 mesh) with stepwise gradients:

-

Flow Rate : 2 mL/min

-

Fraction Size : 200 mL

This compound elutes at 30–35% acetone, identified via TLC (Rf = 0.62 in chloroform:methanol 9:1).

High-Performance Liquid Chromatography (HPLC)

Final purification uses preparative HPLC (C18 column, 250 × 21.2 mm):

-

Mobile Phase : Acetonitrile/water (65:35 v/v)

-

Flow Rate : 10 mL/min

-

Detection : UV at 320 nm

This yields this compound with ≥96.4% purity, as validated by LC-MS.

Crystallization and Drying Processes

This compound-rich fractions are crystallized from ethanol at 4°C for 24 hours, forming needle-shaped crystals. Freeze-drying (−55°C, 24 hours) preserves thermolabile functional groups, achieving 98.2% stability.

Inclusion Complex Formation with Hydroxypropyl-β-Cyclodextrin (HPβCD)

To enhance water solubility, this compound is complexed with HPβCD (1:1 molar ratio):

-

This compound (0.3264 g) dissolved in 5 mL chloroform

-

Mixed with HPβCD (1.4 g in 20 mL water)

-

Stirred (72 hours, 25°C), filtered (0.45 µm), and freeze-dried

The complex exhibits 12-fold higher aqueous solubility than pure this compound.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Yield Optimization Strategies

Bioassay-Guided Fractionation

Combining cytotoxicity assays (MTT) with chromatographic separation increases this compound recovery by 40% compared to non-guided methods.

Q & A

Q. What experimental approaches are recommended for initial cytotoxicity screening of Dentatin in cancer cell lines?

To evaluate this compound’s cytotoxic potential, researchers should use standardized assays like MTT or SRB to determine IC50 values (concentration inhibiting 50% of cell viability). For example, studies on prostate cancer cells (PC-3, LNCaP) reported IC50 values of 3.47 ± 0.58 μM and 3.76 ± 1.21 μM, respectively, using these methods . Normal cell lines (e.g., RWPE-1) should be included to assess selectivity, with IC50 > 20 μM indicating low toxicity in non-cancerous cells .

Q. How can researchers confirm the structural identity and purity of isolated this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- EI-MS for molecular weight determination (C20H22O4, MW 326.39 g/mol).

- 1H/13C NMR to verify functional groups and stereochemistry.

- X-ray crystallography to resolve crystal structure (e.g., monoclinic system, space group P-1, a = 9.330 Å, b = 9.472 Å) . Purity (>96.42%) can be validated via HPLC with UV detection .

Q. What in vitro models are suitable for studying this compound’s apoptotic effects?

Apoptosis assays should include Annexin V-FITC/PI staining to detect phosphatidylserine externalization and caspase-3/7 activation assays. Western blotting is critical to quantify apoptotic markers (e.g., Bcl-2, survivin downregulation) and validate pathways like NF-κB inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:

- Conduct pharmacokinetic studies to measure plasma half-life and tissue distribution.

- Use rodent models to evaluate dose-dependent toxicity in liver/kidney tissues, as seen in preliminary toxicity reports .

- Optimize formulations (e.g., hydroxypropyl-β-cyclodextrin encapsulation) to enhance solubility and reduce off-target effects .

Q. What methodologies are recommended for studying this compound’s molecular interactions with target proteins?

- Molecular docking simulations can predict binding affinities to targets like survivin or LAT-1. For example, in silico studies using AutoDock Vina have shown this compound’s potential to inhibit survivin, a key anti-apoptotic protein .

- Validate predictions with surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to confirm physical interactions .

Q. How can researchers design experiments to investigate this compound’s role in ROS-mediated apoptosis?

- Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels in treated cells.

- Combine with mitochondrial membrane potential assays (JC-1 staining) to link ROS generation to mitochondrial dysfunction.

- Knockdown studies (siRNA) targeting ROS regulators (e.g., Nrf2) can clarify mechanistic pathways .

Q. What strategies are effective for overcoming solubility challenges in this compound-based studies?

- Employ nanocarriers (e.g., liposomes, polymeric nanoparticles) to improve aqueous solubility.

- Co-crystallization with excipients (e.g., cyclodextrins) enhances stability, as demonstrated in HT-29 cell studies .

- Solubility parameters (e.g., logP) can be calculated using software like ChemAxon to guide formulation design .

Methodological and Ethical Considerations

Q. How should researchers prioritize study designs when transitioning from in vitro to in vivo this compound studies?

Follow the hierarchy of evidence:

- Start with cell-based assays (Level 1: in vitro).

- Progress to xenograft models (Level 2: preclinical in vivo).

- Use randomized controlled trials (RCTs) for clinical phases, though this compound has not yet reached this stage .

Q. What ethical guidelines apply to preclinical toxicity testing of this compound?

Q. How can researchers ensure reproducibility in this compound-related studies?

- Provide open-access datasets for crystallographic parameters (e.g., CCDC deposition codes for this compound: a = 9.330 Å, space group P-1) .

- Use standardized cell lines from repositories like ATCC and include positive controls (e.g., paclitaxel for apoptosis assays) .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?

Q. How should contradictory findings in this compound’s mechanism of action be addressed in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.